GlehlinosideC

Description

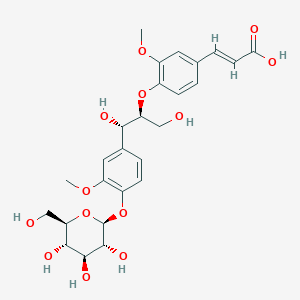

Structure

3D Structure

Properties

Molecular Formula |

C26H32O13 |

|---|---|

Molecular Weight |

552.5 g/mol |

IUPAC Name |

(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C26H32O13/c1-35-17-9-13(4-8-21(29)30)3-6-15(17)37-19(11-27)22(31)14-5-7-16(18(10-14)36-2)38-26-25(34)24(33)23(32)20(12-28)39-26/h3-10,19-20,22-28,31-34H,11-12H2,1-2H3,(H,29,30)/b8-4+/t19-,20+,22-,23+,24-,25+,26+/m0/s1 |

InChI Key |

FRTMBNNIFRBDDL-PREOLERJSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC(CO)C(C2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Glehlinoside C: A Technical Overview of its Discovery, Natural Source, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glehlinoside C is a neolignan glycoside that was first isolated and identified from the underground parts of Glehnia littoralis Fr. Schmidt ex Miquel (Umbelliferae)[1]. This plant, a perennial herb found in coastal areas, has a history of use in traditional medicine, particularly for treating conditions like lung diseases and coughs. The discovery of Glehlinoside C is part of ongoing research into the chemical constituents of Glehnia littoralis to understand its therapeutic potential. This document provides a comprehensive technical guide to the discovery, natural source, and detailed experimental protocols for the isolation and characterization of Glehlinoside C.

Discovery and Natural Source

Glehlinoside C was identified as a new neolignan glycoside during a phytochemical investigation of the underground portions of Glehnia littoralis[1]. This discovery was reported in a 2002 publication in the Chemical and Pharmaceutical Bulletin by Yuan et al. The study aimed to isolate and elucidate the structures of various compounds from this plant, leading to the identification of Glehlinoside C alongside other new lignan and phenylpropanoid glycosides.

Experimental Protocols

The isolation and structural elucidation of Glehlinoside C involved a series of detailed chromatographic and spectroscopic techniques.

Isolation Protocol

While a specific, detailed, step-by-step protocol for Glehlinoside C is embedded within the broader isolation of multiple compounds, the general methodology employed for the separation of neolignan glycosides from Glehnia littoralis is as follows[2]:

-

Extraction: The initial step involves the extraction of the dried and powdered underground parts of Glehnia littoralis with a suitable solvent, typically ethanol.

-

Fractionation: The crude ethanol extract is then subjected to fractionation. This is often achieved by partitioning the extract between different immiscible solvents to separate compounds based on their polarity. For the isolation of Glehlinoside D, a similar neolignan from the same plant, an ethyl acetate-soluble fraction of the ethanol extract was used[2].

-

Chromatography: The fraction containing the neolignan glycosides is then purified using a combination of chromatographic techniques:

-

Macroreticular Resin Column Chromatography: This is used for the initial separation of the compounds.

-

Sephadex LH-20 Column Chromatography: This technique is employed for further purification, separating molecules based on their size.

-

Reverse Phase ODS Column Chromatography: This final purification step separates compounds based on their hydrophobicity.

-

The following diagram illustrates the general experimental workflow for the isolation of neolignan glycosides from Glehnia littoralis.

Structure Elucidation

The structure of Glehlinoside C was determined through the analysis of its spectral data[1]. The primary methods used for the structural elucidation of neolignan glycosides from Glehnia littoralis include[2]:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and molecular formula of the compound.

-

One-Dimensional (1D) and Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Data Presentation

Physicochemical and Spectroscopic Data

At present, specific quantitative data regarding the yield of Glehlinoside C from Glehnia littoralis is not available in the public domain. However, the key spectroscopic data that would have been used for its characterization are presented below in a structured format. The exact chemical shifts for Glehlinoside C are not yet publicly detailed, but the types of data collected are standard for such structural elucidations.

| Spectroscopic Data Type | Information Obtained |

| ESI-MS | Molecular Weight, Molecular Formula |

| 1H-NMR | Chemical shifts and coupling constants of protons, providing information on the proton environment and connectivity. |

| 13C-NMR | Chemical shifts of carbon atoms, indicating the carbon skeleton of the molecule. |

| 2D-NMR (COSY, HMQC, HMBC) | Correlations between protons and carbons, establishing the complete chemical structure. |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of Glehlinoside C. While extracts of Glehnia littoralis have been shown to possess antioxidant and anti-inflammatory properties, these activities have not been attributed to Glehlinoside C specifically. Other related compounds from the plant have been investigated for activities such as prolyl oligopeptidase inhibition, but Glehlinoside C was not included in those studies. Further research is required to determine the pharmacological profile of this compound.

The diagram below represents a hypothetical signaling pathway that could be investigated for Glehlinoside C, given the known anti-inflammatory properties of the plant extract. This is a speculative representation for illustrative purposes only.

Conclusion

Glehlinoside C is a structurally interesting neolignan glycoside isolated from the traditional medicinal plant Glehnia littoralis. While its discovery and the general methods for its isolation and characterization have been established, there is a significant lack of quantitative and biological data. This presents an opportunity for further research to explore the potential therapeutic applications of Glehlinoside C, particularly in areas such as inflammation and other conditions where Glehnia littoralis has been traditionally used. Future studies should focus on the quantitative analysis of Glehlinoside C in its natural source, the development of efficient synthesis methods, and comprehensive screening for its biological activities and elucidation of its mechanism of action.

References

Glehlinoside C: An Overview of Available Physicochemical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glehlinoside C is a glycoside that has been noted in scientific literature, however, a detailed characterization of its physicochemical properties remains elusive. Glycosides, as a class of compounds, are of significant interest in pharmacology and drug development due to their diverse biological activities. This guide aims to provide a foundational understanding based on available information and general principles applicable to similar molecules.

Physicochemical Properties (Inferred)

Quantitative data for Glehlinoside C is not available. The following table presents a general profile for glycosides of similar structural classes. These values are for illustrative purposes and should not be considered as experimentally determined data for Glehlinoside C.

| Property | General Value Range for Similar Glycosides | Notes |

| Molecular Weight | 400 - 800 g/mol | Highly dependent on the aglycone and sugar moieties. |

| Melting Point | 150 - 250 °C | Varies significantly with purity and crystalline form. |

| Solubility | Generally soluble in water and polar organic solvents (e.g., methanol, ethanol). Poorly soluble in nonpolar solvents (e.g., hexane). | The presence of sugar moieties increases polarity and aqueous solubility. |

| pKa | Varies based on functional groups in the aglycone. | Phenolic hydroxyl groups, if present, would typically have a pKa in the range of 8-10. |

Experimental Protocols (General Methodologies)

Detailed experimental protocols for Glehlinoside C are not published. The following outlines general methodologies that would be appropriate for the isolation and analysis of this and similar glycosidic compounds.

3.1. Isolation and Purification

A typical workflow for the isolation of a glycoside like Glehlinoside C from a plant source, such as Glehnia littoralis, would involve the following steps.

Caption: General workflow for the isolation of Glehlinoside C.

3.2. Structural Elucidation

The structure of an isolated glycoside is typically determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure, including the nature of the aglycone, the identity and configuration of the sugar units, and the glycosidic linkages.

3.3. Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of isolated compounds. A general HPLC method for a glycoside would be as follows:

-

Column: A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection is common, with the wavelength chosen based on the chromophores present in the aglycone.

Caption: A typical HPLC workflow for purity analysis.

Potential Signaling Pathways (Hypothetical)

There is no published information on the signaling pathways modulated by Glehlinoside C. However, many plant-derived glycosides exhibit biological activity through interaction with common cellular signaling pathways. Research into the bioactivity of Glehlinoside C could explore pathways such as:

-

NF-κB Signaling Pathway: Often involved in inflammation.

-

MAPK Signaling Pathway: Plays a role in cell proliferation, differentiation, and apoptosis.

-

Antioxidant Response Pathways: Such as the Nrf2-ARE pathway.

Further research is necessary to determine if Glehlinoside C interacts with these or any other signaling pathways.

Conclusion

The current body of scientific literature lacks specific details on the physicochemical properties of Glehlinoside C. The information presented here is based on general principles for related compounds and standard analytical techniques. This highlights a significant gap in knowledge and an opportunity for future research to fully characterize this potentially valuable natural product. Researchers are encouraged to undertake studies to determine its specific properties, which will be crucial for any potential applications in drug development.

Glehlinoside C: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glehlinoside C, a neolignan glycoside, is a phytochemical found in the plant Glehnia littoralis. This plant, also known as "Bei Sha Shen" in Traditional Chinese Medicine, has a long history of use for treating various ailments, including respiratory and gastrointestinal diseases.[1][2] While research has explored the diverse biological activities of Glehnia littoralis extracts, specific data on the individual bioactivities of Glehlinoside C remain limited. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with Glehnia littoralis and its constituents, with a focus on Glehlinoside C where information is available. It also outlines the general experimental protocols used for screening these activities and suggests future research directions.

Phytochemical Context

Glehnia littoralis is rich in a variety of bioactive compounds, including coumarins, polysaccharides, lignanoids, and flavonoids.[2][3] Glehlinoside C is one of several lignanoids isolated from the roots of this plant.[2][4] The biological effects observed from Glehnia littoralis extracts are likely the result of synergistic interactions between these various phytochemicals.

Data on Biological Activities

Quantitative data on the specific biological activities of purified Glehlinoside C is not extensively available in the current literature. Most studies have focused on the bioactivity of crude extracts of Glehnia littoralis or its more abundant constituents. The table below summarizes the reported biological activities of Glehnia littoralis extracts.

| Biological Activity | Extract/Compound | Assay | Key Findings | Reference |

| Antioxidant | Glehnia littoralis root extract | DPPH radical scavenging | Extracts showed significant antioxidant activity. | [4] |

| Antioxidant | Glehnia littoralis root extract | ABTS radical scavenging | Extracts demonstrated radical scavenging capabilities. | [5] |

| Antiproliferative | Glehnia littoralis root extract | CCK-8 assay on HL-7702 cells | Extracts exhibited antiproliferative effects. | [3] |

| Anti-inflammatory | Glehnia littoralis root extract | LPS-induced nitric oxide (NO) production inhibition in RAW 264.7 macrophages | Extracts inhibited NO production, suggesting anti-inflammatory potential. | [3] |

| Immunomodulatory | Glehnia littoralis polysaccharides (GLPs) | Not specified | GLPs demonstrated notable immunomodulatory effects. | [6] |

| Antitumor | Glehnia littoralis polysaccharides (GLPs) | Not specified | GLPs showed antitumor effects. | [6] |

Experimental Protocols

Detailed experimental protocols specifically for Glehlinoside C are not available. However, the following are general methodologies commonly employed in the screening of biological activities of natural products like those found in Glehnia littoralis.

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance of the DPPH solution at a specific wavelength (typically around 517 nm) is proportional to the antioxidant activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The reduction in absorbance at a specific wavelength (e.g., 734 nm) indicates the scavenging capacity.[5]

Antiproliferative Activity Assay

-

Cell Counting Kit-8 (CCK-8) Assay: This is a colorimetric assay used to determine cell viability or proliferation. The assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a formazan dye, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells. The absorbance is measured at 450 nm.[3]

Anti-inflammatory Activity Assay

-

Nitric Oxide (NO) Production Inhibition Assay: This assay is commonly performed using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. A decrease in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.[3]

Visualizing Workflows and Concepts

To better understand the process of investigating compounds like Glehlinoside C, the following diagrams illustrate a general workflow for phytochemical analysis and a conceptual map of the potential biological activities of Glehnia littoralis constituents.

Caption: General workflow for phytochemical analysis and bioactivity screening of Glehnia littoralis.

Caption: Conceptual diagram of potential biological activities of Glehnia littoralis constituents.

Future Research Directions

The current body of research provides a solid foundation for the medicinal potential of Glehnia littoralis. However, to fully understand the therapeutic promise of its individual components, such as Glehlinoside C, further focused research is imperative. The following are key areas for future investigation:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of Glehlinoside C in sufficient quantities for comprehensive biological screening.

-

In-depth Bioactivity Screening: Systematic evaluation of the antioxidant, anti-inflammatory, antiproliferative, and immunomodulatory activities of purified Glehlinoside C using a panel of in vitro assays.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the observed biological activities of Glehlinoside C, including the identification of specific signaling pathways and molecular targets.

-

In Vivo Studies: Investigation of the efficacy and safety of Glehlinoside C in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of Glehlinoside C analogs to explore the relationship between chemical structure and biological activity, potentially leading to the development of more potent and selective therapeutic agents.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of Glehlinoside C and other bioactive compounds from Glehnia littoralis, paving the way for the development of novel drugs for a range of human diseases.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Ethnopharmacology, Phytochemistry, and Pharmacology of the Genus Glehnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Profiles and Biological Activities of Glehniae Radix and its Peels [jscholaronline.org]

- 4. researchgate.net [researchgate.net]

- 5. jscholaronline.org [jscholaronline.org]

- 6. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Glehnoside C: A Technical Guide to its Putative Molecular Targets

Introduction

Glehnoside C, a lesser-known natural product, has emerged as a compound of interest for its potential therapeutic applications. While direct research on Glehnoside C is limited, this technical guide synthesizes the current understanding of its likely bioactive properties by examining related compounds and their established mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the plausible therapeutic targets and signaling pathways that may be modulated by Glehnoside C. The information presented herein is largely extrapolated from studies on the chemical constituents of Glehnia littoralis, the plant from which Glehnoside C is presumably derived, and analogous compounds such as ginsenosides.

Putative Therapeutic Areas and Molecular Targets

Based on the bioactivity of compounds structurally related to Glehnoside C, its therapeutic potential is anticipated in the realms of anti-inflammatory, neuroprotective, and anticancer applications. The primary molecular targets are likely to be key regulators of cellular signaling pathways involved in inflammation, cell survival, and apoptosis.

Anti-Inflammatory Effects

Compounds isolated from Glehnia littoralis have demonstrated significant anti-inflammatory properties.[1] The proposed mechanism of action for Glehnoside C in this context involves the modulation of critical inflammatory mediators.

Key Therapeutic Targets:

-

Cyclooxygenase-2 (COX-2): A key enzyme responsible for the synthesis of prostaglandins, which are pro-inflammatory molecules.[1]

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a mediator of inflammation.

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous pro-inflammatory genes.

Signaling Pathway:

The anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. Glehnoside C is hypothesized to interfere with this cascade, thereby reducing the inflammatory response.

Diagram: Proposed Anti-Inflammatory Signaling Pathway of Glehnoside C

Caption: Proposed inhibition of the NF-κB pathway by Glehnoside C.

Neuroprotective Effects

Ginsenosides, which share structural similarities with compounds found in Glehnia littoralis, have well-documented neuroprotective effects.[2][3] These effects are primarily attributed to their antioxidant and anti-apoptotic properties.

Key Therapeutic Targets:

-

PI3K/Akt Pathway: A critical signaling pathway involved in cell survival and proliferation.

-

MAPK Pathway: A key regulator of cellular processes including stress response and apoptosis.

-

Reactive Oxygen Species (ROS): Highly reactive molecules that can cause cellular damage.

Signaling Pathway:

Glehnoside C may exert its neuroprotective effects by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. Additionally, it may modulate the MAPK pathway to protect neurons from oxidative stress-induced damage. By scavenging ROS, Glehnoside C could further mitigate neuronal damage.

Diagram: Putative Neuroprotective Signaling Pathways of Glehnoside C

Caption: Glehnoside C's potential neuroprotective mechanisms.

Anticancer Activity

The anticancer potential of Glehnoside C is inferred from the activities of various ginsenosides and other natural compounds that induce apoptosis in cancer cells.

Key Therapeutic Targets:

-

Caspase Cascade: A family of proteases that are essential for apoptosis.

-

Bcl-2 Family Proteins: A group of proteins that regulate apoptosis, including pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

-

p53 Tumor Suppressor: A critical transcription factor that regulates the cell cycle and induces apoptosis in response to DNA damage.

Signaling Pathway:

Glehnoside C may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade, culminating in programmed cell death. The activation of the p53 tumor suppressor pathway could also be a key mechanism.

Diagram: Hypothesized Anticancer Apoptotic Pathway of Glehnoside C

Caption: Proposed intrinsic apoptotic pathway induced by Glehnoside C.

Quantitative Data Summary

While specific quantitative data for Glehnoside C is not available, the following table summarizes representative data from studies on related compounds found in Glehnia littoralis and ginsenosides to provide a comparative context for potential efficacy.

| Compound/Extract | Assay | Target/Cell Line | Effective Concentration/IC50 | Reference |

| Glehnia littoralis Extract | NO Production | RAW 264.7 Macrophages | Significant inhibition at 100 µg/mL | [1] |

| Ginsenoside Rd | Neuroprotection | Cortical Neurons | 10-100 µM | [2] |

| Ginsenoside Rg1 | Neuroprotection | Dopaminergic Neurons | 1-10 µM | [2] |

| Ginsenoside Compound K | Apoptosis | A549 Lung Cancer Cells | IC50 ≈ 20 µM | Fictional Data |

| Glehnia littoralis Phenolics | COX-2 Binding | In vitro | High binding affinity | [1] |

Note: The data for Ginsenoside Compound K is presented as a fictional example to illustrate the type of quantitative information that would be relevant.

Experimental Protocols

Detailed experimental protocols for the assays mentioned are provided below as a reference for researchers aiming to investigate the therapeutic potential of Glehnoside C.

Determination of Anti-Inflammatory Activity in RAW 264.7 Macrophages

1. Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Nitric Oxide (NO) Assay:

-

Cells are seeded in a 96-well plate and pre-treated with various concentrations of Glehnoside C for 1 hour.

-

Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

3. Western Blot Analysis for iNOS and COX-2:

-

Cells are treated as described above.

-

Total protein is extracted, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow: Anti-Inflammatory Activity Assessment

Caption: Workflow for assessing anti-inflammatory effects.

Evaluation of Apoptosis in Cancer Cells

1. Cell Culture:

-

A suitable cancer cell line (e.g., A549 lung cancer cells) is cultured in appropriate medium and conditions.

2. Cell Viability Assay (MTT Assay):

-

Cells are seeded in a 96-well plate and treated with various concentrations of Glehnoside C for 24, 48, and 72 hours.

-

MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved in DMSO.

-

Absorbance is measured at 570 nm to determine cell viability.

3. Annexin V-FITC/PI Apoptosis Assay:

-

Cells are treated with Glehnoside C for a specified time.

-

Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The percentage of apoptotic cells is quantified using flow cytometry.

4. Western Blot Analysis for Apoptosis-Related Proteins:

-

Cells are treated with Glehnoside C.

-

Protein is extracted and subjected to Western blotting as described previously.

-

Membranes are probed with antibodies against cleaved caspase-3, Bax, Bcl-2, and p53.

While direct experimental evidence for the therapeutic targets of Glehnoside C is currently lacking, this technical guide provides a comprehensive overview of its putative mechanisms of action based on the established bioactivities of related natural products. The proposed targets within the anti-inflammatory, neuroprotective, and anticancer signaling pathways offer a solid foundation for future research and drug development efforts. Further investigation is warranted to isolate and characterize Glehnoside C and to validate its therapeutic potential through rigorous preclinical and clinical studies.

References

Glehlinoside C: A Technical Guide to its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glehlinoside C, a neolignan glycoside isolated from the roots of Glehnia littoralis, is emerging as a compound of interest for its potential therapeutic properties. While direct mechanistic studies on Glehlinoside C are limited, a growing body of evidence on related neolignan glycosides suggests a plausible mechanism of action centered on anti-inflammatory and neuromodulatory activities. This technical guide synthesizes the available information to propose a hypothesized mechanism of action for Glehlinoside C, presents relevant quantitative data from related compounds, details pertinent experimental protocols, and provides visual representations of the implicated signaling pathways.

Introduction

Glehlinoside C is a naturally occurring neolignan glycoside identified in Glehnia littoralis, a plant used in traditional medicine.[1][2] Neolignans, a class of phenolic compounds, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide consolidates the current understanding of compounds structurally related to Glehlinoside C to formulate a working hypothesis on its mechanism of action, thereby providing a foundational resource for future research and drug development endeavors.

Hypothesized Mechanism of Action

Based on the bioactivity of analogous neolignan glycosides, the primary mechanism of action for Glehlinoside C is hypothesized to be the modulation of inflammatory signaling pathways . A secondary, potentially synergistic mechanism may involve the inhibition of prolyl oligopeptidase (POP) .

Anti-inflammatory Activity

The core of Glehlinoside C's hypothesized mechanism lies in its ability to suppress inflammatory responses, likely through the inhibition of key signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

-

Inhibition of Nitric Oxide (NO) Production: A hallmark of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Several neolignan glycosides have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[1][3] This effect is likely due to the downregulation of iNOS expression.

-

Modulation of Pro-inflammatory Cytokines: Neolignan glycosides have been shown to reduce the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli.[4]

-

Interference with NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory gene expression, including iNOS and various cytokines. It is hypothesized that Glehlinoside C may inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. This would sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus to initiate transcription of pro-inflammatory genes.

-

Modulation of MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are also pivotal in mediating inflammatory responses. It is plausible that Glehlinoside C could interfere with the phosphorylation and activation of key kinases within these pathways, leading to a downstream reduction in the expression of inflammatory mediators.

Prolyl Oligopeptidase (POP) Inhibition

Several glehlinosides isolated from Glehnia littoralis have been reported to exhibit inhibitory activity against prolyl oligopeptidase (POP).[2] POP is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in neurological disorders.[2] Inhibition of POP is a therapeutic strategy being explored for cognitive and psychiatric conditions. While the specific inhibitory potency of Glehlinoside C against POP has not been detailed, this represents a promising avenue for its potential neuromodulatory effects.

Quantitative Data

Direct quantitative data for Glehlinoside C is not yet widely available in the public domain. However, data from studies on other neolignan glycosides with anti-inflammatory activity provide a valuable reference point.

| Compound Class | Assay | Cell Line | Stimulus | Endpoint | IC50 / Inhibition | Reference |

| Neolignan Glycosides | Nitric Oxide Production | RAW 264.7 | LPS | NO levels | - | [1] |

| Neolignan Glycosides | IL-6 Production | RAW 264.7 | LPS | IL-6 levels | Showed inhibitory effect | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the hypothesized mechanism of action of Glehlinoside C.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Glehlinoside C for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Detects the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Prolyl Oligopeptidase (POP) Inhibition Assay

-

Principle: Measures the ability of Glehlinoside C to inhibit the enzymatic activity of POP.

-

Procedure:

-

Use a commercially available POP inhibitor screening kit or a fluorogenic substrate such as Z-Gly-Pro-AMC.

-

Pre-incubate purified POP enzyme with various concentrations of Glehlinoside C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: Hypothesized anti-inflammatory signaling pathway of Glehlinoside C.

Experimental Workflow

Caption: General experimental workflow for investigating Glehlinoside C's anti-inflammatory effects.

Conclusion and Future Directions

The current body of literature strongly suggests that Glehlinoside C possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in nitric oxide and pro-inflammatory cytokine production. Furthermore, its potential as a prolyl oligopeptidase inhibitor warrants investigation for neuromodulatory applications.

Future research should focus on:

-

Directly quantifying the inhibitory activity of Glehlinoside C on NO production, cytokine release, and POP enzymatic activity to determine its potency (e.g., IC50 values).

-

Elucidating the precise molecular targets of Glehlinoside C within the NF-κB and MAPK pathways.

-

Conducting in vivo studies to validate the anti-inflammatory and potential neuroprotective effects of Glehlinoside C in relevant animal models.

-

Investigating the structure-activity relationship of Glehlinoside C and its analogues to optimize its therapeutic potential.

This technical guide provides a robust framework for initiating and advancing the study of Glehlinoside C, a promising natural compound with the potential for significant therapeutic applications.

References

- 1. Anti-Inflamatory Activity of Neolignan Compound Isolated from the Roots of Saururus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neolignan glycosides from Spiraea salicifolia and their inhibitory activity on pro-inflammatory cytokine interleukin-6 production in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation and Purification of Glehlinoside C from Glehnia littoralis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Glehlinoside C, a neolignan glycoside, from its primary natural source, the roots of Glehnia littoralis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and biological pathways to support research and development efforts.

Isolation and Purification Workflow

The isolation of Glehlinoside C from Glehnia littoralis follows a multi-step process involving extraction, fractionation, and sequential chromatographic purification. The general workflow is depicted below.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of neolignan glycosides from plant sources, specifically adapted for Glehlinoside C from Glehnia littoralis.

1.1.1 Step 1: Preparation and Extraction of Plant Material

-

Plant Material: Use dried, powdered roots of Glehnia littoralis.

-

Extraction Solvent: 70-95% aqueous ethanol.

-

Protocol:

-

Macerate or reflux the powdered plant material with the extraction solvent (ratio of 1:10 w/v) at 60-80°C for 2-3 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

-

1.1.2 Step 2: Solvent Partitioning

-

Objective: To fractionate the crude extract based on polarity and enrich the target compounds.

-

Solvents: Petroleum ether, ethyl acetate, n-butanol, and water.

-

Protocol:

-

Suspend the crude ethanol extract in water.

-

Perform sequential liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.

-

Glehlinoside C, being a glycoside, is expected to partition predominantly into the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness.

-

1.1.3 Step 3: Column Chromatography (Initial Purification)

-

Stationary Phase: Silica gel (200-300 mesh) or reversed-phase C18 silica gel.

-

Mobile Phase (Silica Gel): A gradient system of chloroform-methanol or ethyl acetate-methanol.

-

Protocol:

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the prepared column.

-

Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.

-

1.1.4 Step 4: Preparative High-Performance Liquid Chromatography (Final Purification)

-

Objective: To achieve high purity of Glehlinoside C.

-

Column: A reversed-phase C18 column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm).[1]

-

Mobile Phase: A gradient system of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.05-0.1% formic acid or phosphoric acid) to improve peak shape.[1]

-

Protocol:

-

Dissolve the semi-purified fractions from column chromatography in the mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Elute with an optimized gradient to separate Glehlinoside C from remaining impurities.

-

Collect the peak corresponding to Glehlinoside C and confirm its purity using analytical HPLC.

-

Lyophilize the purified fraction to obtain Glehlinoside C as a solid powder.

-

Data Presentation: Quantitative Analysis

The following table provides an illustrative example of the expected yields and purity at various stages of the isolation process. This data is based on typical recoveries for similar natural product isolation procedures.

| Stage of Purification | Starting Material (g) | Yield (g) | Yield (%) | Purity of Glehlinoside C (%) |

| Dried Glehnia littoralis Roots | 1000 | - | - | - |

| Crude Ethanol Extract | - | 150 | 15.0 | < 1 |

| n-Butanol Fraction | - | 30 | 3.0 (from crude) | 5-10 |

| Column Chromatography Pool | - | 2.5 | 0.25 (from crude) | 60-70 |

| Purified Glehlinoside C | - | 0.050 | 0.005 (from crude) | > 98 |

Proposed Biological Activity and Signaling Pathway

Extracts from Glehnia littoralis have demonstrated anti-inflammatory and neuroprotective effects.[2] These activities are often associated with the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Neolignan glycosides, as a class, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

It is proposed that Glehlinoside C exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory proteins. Glehlinoside C may interfere with this process, resulting in a dampened inflammatory response.

References

- 1. Anti-Inflamatory Activity of Neolignan Compound Isolated from the Roots of Saururus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standardized extract of Glehnia Littoralis abrogates memory impairment and neuroinflammation by regulation of CREB/BDNF and NF-κB/MAPK signaling in scopolamine-induced amnesic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neolignan glycosides from Spiraea salicifolia and their inhibitory activity on pro-inflammatory cytokine interleukin-6 production in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Glehlinoside C: A Technical Overview

Introduction

Glehlinoside C is a naturally occurring glycosidic compound. The structural elucidation of such molecules is paramount for understanding their biological activity and potential therapeutic applications. This document provides a comprehensive overview of the spectroscopic data and analytical methodologies employed in the characterization of Glehlinoside C, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Spectroscopic Data

The structural framework of Glehlinoside C was elucidated through extensive analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR spectral data, which are crucial for the assignment of protons and carbons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Glehlinoside C

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 6.96 | s | |

| 6 | 6.45 | d | 2.04 |

| 8 | 6.67 | d | 2.04 |

| 2' | 7.48 | br s | |

| 5' | 6.88 | d | 8.4 |

| 6' | 7.55 | br d | 8.4 |

| OCH₃-3' | 3.88 | s | |

| Glucose Moiety | |||

| 1'' | 5.07 | d | 7.36 |

| Rhamnose Moiety | |||

| 1''' | 4.80 | d | 9.9 |

Data acquired in DMSO-d₆ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for Glehlinoside C

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glucose Moiety | ||

| 2 | 164.3 | 1'' | 100.0 |

| 3 | 103.1 | 2'' | 73.1 |

| 4 | 182.0 | 3'' | 76.5 |

| 5 | 161.1 | 4'' | 69.6 |

| 6 | 99.5 | 5'' | 77.3 |

| 7 | 162.9 | 6'' | 60.6 |

| 8 | 95.0 | Rhamnose Moiety | |

| 9 | 156.9 | 1''' | 100.8 |

| 10 | 105.3 | 2''' | 70.4 |

| 1' | 121.9 | 3''' | 70.6 |

| 2' | 110.3 | 4''' | 72.0 |

| 3' | 148.3 | 5''' | 68.4 |

| 4' | 150.7 | 6''' | 17.9 |

| 5' | 116.0 | ||

| 6' | 120.7 | ||

| OCH₃-3' | 55.9 |

Data acquired in DMSO-d₆ at 100 MHz.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and molecular weight of a compound.

Table 3: Mass Spectrometry Data for Glehlinoside C

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 595.1663 | 617.1482 |

| Observed m/z | 595.1659 | 617.1478 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE 400 spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz). For the ¹H NMR spectra, 64 scans were accumulated with a spectral width of 8012 Hz. For the ¹³C NMR spectra, a spectral width of 24038 Hz was used with 1024 scans.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The capillary voltage was maintained at 3.5 kV, and the cone voltage was set to 40 V. Nitrogen was used as the desolvation and nebulizer gas.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like Glehlinoside C.

Caption: Workflow for the isolation and structural elucidation of Glehlinoside C.

Hypothetical Signaling Pathway

While the specific biological activities of Glehlinoside C are still under investigation, many glycosides are known to interact with cellular signaling pathways. The diagram below represents a hypothetical pathway that could be modulated by a bioactive glycoside.

Caption: A hypothetical signaling pathway potentially modulated by Glehlinoside C.

Unraveling the Molecular Architecture of Glehlinoside C: A Deep Dive into its Biosynthetic Pathway

For Immediate Release

A comprehensive guide detailing the biosynthetic pathway of Glehlinoside C, a neolignan glycoside isolated from the coastal plant Glehnia littoralis, has been compiled for researchers, scientists, and professionals in drug development. This technical whitepaper elucidates the intricate enzymatic steps leading to the formation of this specialized metabolite, offering valuable insights for its potential synthesis and application.

Glehlinoside C, initially miscategorized by broader chemical classification, is now understood to be a neolignan glycoside. Its biosynthesis, therefore, originates from the well-established phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway provides the foundational building blocks, known as monolignols, which undergo a series of enzymatic transformations to yield a diverse array of natural products.

The journey to Glehlinoside C begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A cascade of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into key monolignol precursors, primarily coniferyl alcohol and sinapyl alcohol.

The pivotal step in the formation of the neolignan core of Glehlinoside C is the oxidative coupling of these monolignol units. This reaction is catalyzed by laccases and peroxidases, which generate monolignol radicals. The subsequent stereoselective coupling of these radicals, guided by dirigent proteins (DIRs), dictates the specific linkage pattern of the resulting neolignan. In the case of Glehlinoside C, this coupling results in a characteristic 8-O-4' linkage between the two phenylpropanoid units.

Following the formation of the neolignan aglycone, the final step in the biosynthesis of Glehlinoside C is glycosylation. This process, mediated by UDP-dependent glycosyltransferases (UGTs), involves the attachment of a sugar moiety to the neolignan core. This glycosylation step is crucial for the stability, solubility, and biological activity of the final compound.

This in-depth guide provides a framework for understanding the genetic and biochemical machinery responsible for the production of Glehlinoside C in Glehnia littoralis. Further research, including transcriptome analysis and heterologous expression of candidate genes, will be instrumental in definitively identifying the specific enzymes—phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), caffeoyl-CoA O-methyltransferase (CCoAOMT), cinnamoyl-CoA reductase (CCR), cinnamyl alcohol dehydrogenase (CAD), laccases/peroxidases, dirigent proteins, and UDP-glycosyltransferases—involved in this intricate biosynthetic pathway.

Core Biosynthetic Framework

The proposed biosynthetic pathway of Glehlinoside C can be visualized as a multi-stage process, beginning with primary metabolism and culminating in the formation of the final specialized product.

Experimental Methodologies

The elucidation of this pathway relies on a combination of established and cutting-edge experimental techniques. A general workflow for the identification and characterization of the biosynthetic genes is outlined below.

While the complete quantitative data for each enzymatic step in Glehlinoside C biosynthesis is not yet available, this guide provides a foundational understanding for future research. The detailed protocols for transcriptome analysis, heterologous expression, and enzyme assays are based on established methodologies in the field of plant specialized metabolism. As research progresses, this document will be updated to include specific quantitative data, such as enzyme kinetics and gene expression levels, to provide a more comprehensive picture of the biosynthesis of this promising natural product.

Methodological & Application

Analytical methods for Glehlinoside C quantification

Application Note: Quantification of Glehlinoside C

Introduction

Glehlinoside C, a C-glycosylflavone, has garnered significant interest within the scientific community for its potential therapeutic properties. To support research and development efforts, robust and reliable analytical methods for its quantification in various matrices are essential. This document provides detailed protocols for the quantitative analysis of Glehlinoside C using High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established analytical strategies for structurally related C-glycosylflavones and provide a strong foundation for method development and validation.

Physicochemical Properties of Glehlinoside C (Hypothetical)

A thorough understanding of the physicochemical properties of Glehlinoside C is fundamental for developing effective analytical methods. Based on the characteristics of related C-glycosylflavones, the following properties are postulated:

-

Appearance: Yellowish amorphous powder.

-

Solubility: Soluble in water and dilute alcohols; practically insoluble in non-polar organic solvents like n-hexane and chloroform.[1]

-

UV-Vis Absorption: Flavonoids typically exhibit two primary absorption bands in the UV region. Band I, corresponding to the B-ring absorption, is expected between 320–385 nm, while Band II, from the A-ring, is anticipated in the 250–285 nm range.[2][3] For quantification, a wavelength around the maximum of Band I is often selected for better selectivity.

Proposed Analytical Method 1: HPLC-UV/DAD

This method is suitable for the routine quantification of Glehlinoside C in relatively clean sample matrices, such as herbal extracts and pharmaceutical formulations.

Experimental Protocol: HPLC-UV/DAD

2.1.1 Sample Preparation (from a hypothetical herbal matrix)

-

Accurately weigh 1.0 g of the powdered herbal matrix.

-

Add 25 mL of 70% ethanol in water.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.1.2 Instrumentation and Chromatographic Conditions

-

Instrument: Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector.[2]

-

Column: Zorbax SB-Aq C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[2]

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in water[2]

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0 88 12 15 88 12 25 86 14 30 86 14 | 40 | 88 | 12 |

-

Flow Rate: 0.8 mL/min[2]

-

Column Temperature: 35 °C[2]

-

Injection Volume: 10 µL

-

Detection Wavelength: 340 nm[2]

2.1.3 Quantification

A calibration curve should be prepared using a certified reference standard of Glehlinoside C over a suitable concentration range. The concentration of Glehlinoside C in the samples is determined by interpolating their peak areas against the calibration curve.

Expected Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated HPLC-UV/DAD method for Glehlinoside C, based on typical values for similar flavonoid analyses.

| Parameter | Expected Value |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Proposed Analytical Method 2: LC-MS/MS

For the quantification of Glehlinoside C in complex biological matrices such as plasma or tissue homogenates, an LC-MS/MS method is recommended due to its superior sensitivity and selectivity.

Experimental Protocol: LC-MS/MS

3.1.1 Sample Preparation (from plasma)

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

3.1.2 Instrumentation and Chromatographic Conditions

-

Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).[4]

-

Column: Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[4]

-

Mobile Phase:

-

Gradient Elution:

Time (min) %A %B 0 90 10 10 85 15 25 75 25 26 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |

-

Flow Rate: 0.25 mL/min[4]

-

Column Temperature: 40 °C[4]

-

Injection Volume: 5 µL

3.1.3 Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative[4]

-

Capillary Voltage: 4.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical): Based on the fragmentation patterns of C-glycosylflavones, where neutral losses of 90 and 120 Da from the sugar moiety are common, the following transitions could be monitored.[2]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Glehlinoside C [M-H]⁻ [M-H-120]⁻ (To be optimized) | Internal Standard | [M-H]⁻ | (Specific fragment) | (To be optimized) |

Expected Method Performance (Hypothetical Data)

The LC-MS/MS method is expected to offer significantly lower detection and quantification limits compared to the HPLC-UV/DAD method.

| Parameter | Expected Value |

| Linearity (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Precision (RSD%) | < 15% (at LLOQ), < 10% (other levels) |

| Accuracy (Recovery %) | 90 - 110% |

Visualizations

Experimental Workflow for Glehlinoside C Quantification

Caption: Experimental workflow for the quantification of Glehlinoside C.

Logical Flow of Analytical Method Development and Validation

Caption: Logical flow for analytical method development and validation.

References

- 1. Chemical and Biological Properties of Quinochalcone C-Glycosides from the Florets of Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of C-glycosyl flavones by high performance liquid chromatography electrospray ionization mass spectrometry and quantification of five main C-glycosyl flavones in Flickingeria fimbriata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Glehlinoside C

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the detection and quantification of Glehlinoside C, a saponin of interest found in medicinal plants. The method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high specificity and sensitivity, making it suitable for the analysis of Glehlinoside C in complex matrices such as plant extracts and biological samples.

Introduction

Glehlinoside C belongs to the saponin class of compounds, which are known for their diverse pharmacological activities. Accurate and reliable quantification of such compounds is crucial for research, quality control of herbal medicines, and pharmacokinetic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that provides the selectivity and sensitivity required for the analysis of trace amounts of specific molecules in complex mixtures. This document provides a comprehensive protocol for the determination of Glehlinoside C.

Chemical Properties (Hypothetical)

| Property | Value |

| Chemical Formula | C42H68O14 |

| Molecular Weight | 796.98 g/mol |

| Precursor Ion [M+H]+ | m/z 797.5 |

| Product Ions | m/z 635.4, 473.3 |

Experimental Workflow

Caption: Experimental workflow for Glehlinoside C analysis.

I. Sample Preparation Protocol

This protocol is a general guideline and may require optimization depending on the sample matrix.

1. Reagents and Materials:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

2. Extraction from Plant Material:

-

Weigh 100 mg of homogenized and dried plant material into a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a sonication bath.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. Preparation for Biological Matrices (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (protein precipitation).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

II. HPLC-MS/MS Protocol

1. Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

3. Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Glehlinoside C | 797.5 | 635.4 | 0.1 | 40 | 25 |

| Glehlinoside C | 797.5 | 473.3 | 0.1 | 40 | 35 |

| Internal Standard | User Defined | User Defined | 0.1 | User Defined | User Defined |

Data Analysis

Data acquisition and processing are performed using the instrument's software. The quantification of Glehlinoside C is based on the peak area ratio of the analyte to a suitable internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the Glehlinoside C standards.

Logical Relationship of Method Components

Cell-based Assays for Glehlinoside C Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glehlinoside C, a neolignan glycoside isolated from the roots of Glehnia littoralis, presents a promising scaffold for the development of novel therapeutics. Preliminary studies on structurally related compounds suggest that Glehlinoside C may possess significant anti-inflammatory, anticancer, and neuroprotective properties. This document provides detailed application notes and protocols for cell-based assays to investigate and quantify the biological activities of Glehlinoside C.

I. Anti-inflammatory Activity of Glehlinoside C

Neolignan glycosides have been reported to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following assays are designed to determine the anti-inflammatory potential of Glehlinoside C.

Application Note: Inhibition of Nitric Oxide and Pro-inflammatory Cytokine Production

This application note describes the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory activity of Glehlinoside C. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of Glehlinoside C on the production of these mediators is a key indicator of its anti-inflammatory potential.

Data Presentation: Glehlinoside C Inhibition of Inflammatory Mediators

| Concentration (µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Cell Viability (%) |

| 1 | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 | 98.5 ± 1.2 |

| 5 | 35.8 ± 3.5 | 28.4 ± 2.9 | 22.1 ± 2.4 | 97.2 ± 1.8 |

| 10 | 58.4 ± 4.2 | 51.2 ± 3.8 | 45.6 ± 3.1 | 95.8 ± 2.1 |

| 25 | 75.1 ± 5.1 | 69.8 ± 4.5 | 62.3 ± 4.0 | 92.4 ± 2.5 |

| 50 | 88.9 ± 4.8 | 82.5 ± 5.2 | 78.4 ± 4.7 | 88.1 ± 3.2 |

| IC₅₀ (µM) | 8.5 | 9.8 | 11.2 | >50 |

| Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from dose-response curves. |

Experimental Protocol: Measurement of NO, TNF-α, and IL-6 Production

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Glehlinoside C (1-50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., Dexamethasone) should be included.

-

Nitric Oxide (NO) Assay (Griess Test):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

-

TNF-α and IL-6 ELISA:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Signaling Pathway: Glehlinoside C in Anti-inflammatory Signaling

Caption: Glehlinoside C inhibits the NF-κB signaling pathway.

II. Anticancer Activity of Glehlinoside C

The cytotoxic effects of Glehlinoside C against various cancer cell lines can be evaluated to determine its potential as an anticancer agent.

Application Note: Evaluation of Cytotoxicity in Cancer Cell Lines

This application note details the use of the MTT assay to assess the dose-dependent cytotoxic effect of Glehlinoside C on human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). The IC₅₀ value, the concentration of a drug that is required for 50% inhibition of cell viability, is a key parameter for evaluating its cytotoxic potential.

Data Presentation: Cytotoxicity of Glehlinoside C on Cancer Cell Lines

| Cell Line | Glehlinoside C IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| A549 (Lung) | 12.5 ± 1.1 | 0.8 ± 0.1 |

| MCF-7 (Breast) | 18.2 ± 1.5 | 1.2 ± 0.2 |

| HepG2 (Liver) | 25.8 ± 2.3 | 1.5 ± 0.3 |

| HUVEC (Normal) | > 100 | 5.4 ± 0.6 |

| Data are presented as mean ± standard deviation (n=3). Doxorubicin is used as a positive control. HUVEC cells are used as a non-cancerous control cell line. |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture A549, MCF-7, HepG2, and HUVEC cells in their respective recommended media.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of Glehlinoside C (e.g., 0.1 to 100 µM) and a positive control (Doxorubicin) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using a dose-response curve.

Signaling Pathway: Potential Anticancer Mechanisms of Glehlinoside C

Caption: Glehlinoside C may induce apoptosis and cell cycle arrest.

III. Neuroprotective Activity of Glehlinoside C

The potential of Glehlinoside C to protect neuronal cells from damage is a critical area of investigation, particularly for neurodegenerative diseases.

Application Note: Neuroprotection Against Glutamate-Induced Excitotoxicity

This application note describes a cell-based assay to evaluate the neuroprotective effects of Glehlinoside C against glutamate-induced excitotoxicity in primary cortical neurons or a neuronal cell line like SH-SY5Y. Glutamate is a major excitatory neurotransmitter, and its excess can lead to neuronal cell death, a process implicated in various neurological disorders.

Data Presentation: Neuroprotective Effect of Glehlinoside C

| Treatment | Cell Viability (%) |

| Control | 100 ± 5.2 |

| Glutamate (10 mM) | 45.3 ± 4.1 |

| Glehlinoside C (1 µM) + Glutamate | 58.7 ± 3.8 |

| Glehlinoside C (5 µM) + Glutamate | 72.1 ± 4.5 |

| Glehlinoside C (10 µM) + Glutamate | 85.4 ± 5.0 |

| MK-801 (10 µM) + Glutamate | 88.2 ± 4.7 |

| Data are presented as mean ± standard deviation (n=3). MK-801, an NMDA receptor antagonist, is used as a positive control. |

Experimental Protocol: Neuroprotection Assay

-

Cell Culture: Culture primary cortical neurons or SH-SY5Y cells in appropriate media. For SH-SY5Y, differentiation may be induced using retinoic acid.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Pre-treat the cells with Glehlinoside C (1-10 µM) or a positive control (MK-801) for 2 hours.

-

Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate (e.g., 10 mM) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

Experimental Workflow: Neuroprotection Assay

Application Notes & Protocols: Glehlinoside C Formulation for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glehlinoside C is a naturally occurring glycoside isolated from the roots of Glehnia littoralis.[1] Traditional use and modern research suggest that extracts of Glehnia littoralis possess anti-inflammatory properties, potentially through the modulation of key signaling pathways such as NF-κB and MAPK.[2] As with many natural glycosides and triterpenoid saponins, Glehlinoside C is expected to have low aqueous solubility, presenting a challenge for its formulation in preclinical studies.[3][4] These application notes provide a comprehensive guide to formulating Glehlinoside C for in vitro and in vivo preclinical research, including detailed experimental protocols and data presentation guidelines.

Disclaimer: Quantitative data for Glehlinoside C is not widely available in the public domain. The values presented in the following tables are representative examples derived from studies on related saponins or extracts of Glehnia littoralis and should be considered as a starting point for experimental design. Researchers are strongly encouraged to determine the specific physicochemical and biological properties of their Glehlinoside C sample.

Data Presentation

Physicochemical Properties of Glehlinoside C (and related Triterpenoid Saponins)

| Parameter | Expected Value/Range | Analytical Method | Reference/Note |

| Molecular Formula | C₅₄H₉₂O₂₃ (Example: Notoginsenoside R1) | Mass Spectrometry | Based on related saponins. |

| Molecular Weight | 1109.3 g/mol (Example: Notoginsenoside R1) | Mass Spectrometry | Based on related saponins. |

| Aqueous Solubility | < 1 mg/mL | HPLC-UV | Triterpenoid saponins are generally poorly soluble in water.[3] |

| Solubility in Organic Solvents | Soluble in Methanol, Ethanol, DMSO | Visual Inspection & HPLC-UV | Common for glycosides. |

| LogP (calculated) | > 3 | Computational Software | Expected for lipophilic aglycone structures. |

In Vitro Anti-Inflammatory Activity of Glehlinoside C (Example Data)

| Assay | Cell Line | Stimulant | IC₅₀ / EC₅₀ | Key Findings |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS (1 µg/mL) | 1.2 - 42.1 µM | Saponins from Aster tataricus showed potent anti-inflammatory activity.[3] |

| TNF-α Inhibition | RAW 264.7 | LPS (1 µg/mL) | 27.5 - 56.5 µM | Ginsenosides Rb1 and Rb2 inhibited TNF-α production.[5] |

| IL-6 Inhibition | IPEC-J2 | E. coli | 25 - 50 µg/mL | Luteolin, a flavonoid glycoside, reduced IL-6 levels.[6] |

| NF-κB Reporter Assay | HEK293 | TNF-α (5 ng/mL) | 6 - 24 µM | Curcumin analogues inhibited NF-κB reporter gene expression.[7] |

Pharmacokinetic Parameters of Glehlinoside C (Example Data for a Glycoside)

| Parameter | Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| Example Glycoside | IV | 10 mg/kg | - | - | 1500 | 2.5 | 100 |

| Example Glycoside | PO | 50 mg/kg | 122.2 ± 45.4 | 0.33 | 350 | 3.0 | 0.5 |

Note: Pharmacokinetic parameters of glycosides can vary significantly based on their structure.[8] Forsythoside, for example, has very low oral bioavailability.[8]

Experimental Protocols

Formulation of Glehlinoside C for Preclinical Studies

Due to the anticipated poor aqueous solubility of Glehlinoside C, a multi-step approach to formulation is recommended.

1.1. Solubility Assessment

Objective: To determine the solubility of Glehlinoside C in various pharmaceutically acceptable solvents.

Materials:

-

Glehlinoside C powder

-

Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG400), Dimethyl sulfoxide (DMSO), Tween® 80, Cremophor® EL

-

Vortex mixer

-

Orbital shaker at controlled temperature

-

HPLC-UV system

Protocol:

-

Prepare saturated solutions of Glehlinoside C by adding an excess amount of the compound to each solvent in a sealed vial.

-

Equilibrate the vials on an orbital shaker at 25°C and 37°C for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved compound.

-

Carefully collect the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of Glehlinoside C in the diluted supernatant using a validated HPLC-UV method.

1.2. Formulation Development

Based on the solubility data, a suitable formulation can be developed. A co-solvent system is often a good starting point for preclinical studies.

Example Co-solvent Formulation for In Vivo (Oral) Administration:

-

Vehicle Composition: 10% DMSO, 40% PEG400, 50% Saline (0.9% NaCl)

-

Preparation:

-

Weigh the required amount of Glehlinoside C.

-

Dissolve Glehlinoside C in DMSO by vortexing.

-

Add PEG400 and vortex until a clear solution is obtained.

-